molecular formula C22H22F2N2O2S B2758902 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226448-28-7

2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2758902
CAS No.: 1226448-28-7
M. Wt: 416.49
InChI Key: JOCNBXYPFZRURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a structurally complex imidazole derivative characterized by three distinct substituents:

  • 4-(Difluoromethoxy)phenyl group: A fluorinated aromatic substituent that enhances electron-withdrawing effects and resistance to oxidative degradation.
  • 4-Methoxyphenyl group: An electron-donating group influencing π-π stacking interactions and solubility.

The compound’s safety and handling protocols emphasize its sensitivity to heat, moisture, and environmental release, requiring storage in dry, ventilated conditions with protective equipment .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O2S/c1-27-17-10-6-15(7-11-17)20-14-25-22(29-19-4-2-3-5-19)26(20)16-8-12-18(13-9-16)28-21(23)24/h6-14,19,21H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCNBXYPFZRURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole, also known by its CAS number 1226442-60-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to elucidate its pharmacological profile.

The molecular formula of the compound is C21H18F2N2OSC_{21}H_{18}F_2N_2OS with a molecular weight of 455.3 g/mol. The structure includes a cyclopentylthio group and difluoromethoxy and methoxy phenyl substituents, which may contribute to its biological activity.

PropertyValue
CAS Number1226442-60-9
Molecular FormulaC21H18F2N2OS
Molecular Weight455.3 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Potential Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes linked to inflammatory processes.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Case Studies

  • Anti-inflammatory Activity : A study conducted on related imidazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that our compound may exhibit similar properties, potentially making it useful in treating inflammatory diseases.
  • Neuroprotective Effects : Another investigation into imidazole derivatives showed neuroprotective effects against oxidative stress in neuronal cells. This might indicate a potential application in neurodegenerative disorders.
  • Anticancer Properties : Certain imidazole compounds have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways. Further research is needed to explore if this compound shares similar properties.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. The compound's ability to undergo various chemical reactions makes it an essential tool in synthetic organic chemistry.

Biology

Biological Activity : Preliminary studies indicate that this compound may interact with neuropeptide Y (NPY) receptors, particularly the Y5 subtype. NPY receptors are implicated in regulating food intake and energy homeostasis, suggesting that this compound could be a candidate for obesity treatment.

Case Study : A study investigating the effects of this compound on NPY receptors demonstrated its potential to modulate appetite and energy balance in animal models, highlighting its therapeutic promise in metabolic disorders.

Medicine

In medicinal chemistry, 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is being explored for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it suitable for developing new pharmaceuticals targeting metabolic diseases.

Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in treating obesity-related conditions. Initial results have shown promising effects on weight management and metabolic regulation.

Industrial Applications

The compound may also find applications in various industrial sectors, particularly in developing new materials with specific properties. Its unique chemical structure could impart desirable characteristics to polymers or coatings, enhancing their performance in applications such as:

  • Coatings : The incorporation of this compound into coatings could improve durability and resistance to environmental factors.
  • Polymers : Its use in polymer synthesis may lead to materials with enhanced mechanical properties or thermal stability.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex moleculesFacilitates new synthetic pathways
BiologyInteraction with NPY receptorsPotential treatment for obesity
MedicineDrug candidate for metabolic disordersPromising results in clinical trials
IndustryDevelopment of advanced materialsEnhanced properties for coatings and polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Bromophenyl)-1-[4-(Difluoromethoxy)phenyl]-1H-Imidazole-2-Thiol (CAS 1105189-96-5)

  • Structural Differences : Replaces the cyclopentylthio group with a bromophenyl substituent and introduces a thiol (-SH) at position 2.
  • Implications :
    • The bromophenyl group increases molecular weight (MW: ~437 g/mol) and polarizability compared to the cyclopentylthio group (MW: ~473 g/mol for the main compound) .
    • The thiol group may enhance metal-binding capacity but reduce stability under oxidative conditions.
  • Synthetic Relevance : Both compounds share a 4-(difluoromethoxy)phenyl core, suggesting overlapping synthetic routes involving Suzuki couplings or nucleophilic substitutions .

4-(3-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Imidazole

  • Structural Differences : Features a 3,4,5-trimethoxyphenyl group at position 5 and a 3-fluoro-4-methoxyphenyl group at position 3.
  • Fluorine at position 3 introduces steric and electronic effects that may alter binding affinity in biological targets.
  • Crystallographic Data : The trimethoxy derivative exhibits planar geometry, favoring π-π interactions with aromatic residues in enzyme active sites .

4-(4-Fluorophenyl)-2-(4-Hydroxyphenyl)-5-(4-Pyridyl)-1H-Imidazole (CAS 152121-30-7)

  • Structural Differences : Substitutes the cyclopentylthio group with a 4-hydroxyphenyl group and introduces a pyridyl ring at position 4.
  • Implications: The hydroxyl group enables hydrogen bonding, increasing aqueous solubility but requiring protection during synthesis .
  • Pharmacological Potential: Pyridyl-containing imidazoles are often explored as kinase inhibitors due to their ability to coordinate with ATP-binding sites .

1-Methyl-2-(4-Fluorophenyl)-5-Nitro-1H-Imidazole (CAS 4204-99-3)

  • Structural Differences: Features a nitro (-NO₂) group at position 5 and a methyl group at position 1.
  • Methyl substitution at N1 simplifies synthesis but may reduce metabolic stability compared to bulkier substituents like cyclopentylthio.

Q & A

Q. What are the key steps in synthesizing 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole, and how is purity ensured?

Methodological Answer :

  • Synthesis : The compound is typically synthesized via multi-step reactions, starting with the formation of the imidazole core. Substituents like the cyclopentylthio, difluoromethoxy, and methoxyphenyl groups are introduced through nucleophilic substitution or coupling reactions under controlled conditions (e.g., using Pd catalysts for regioselective arylations) .
  • Purity Assurance : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane) is standard. Final purity is validated using melting point analysis, HPLC (>95% purity), and elemental analysis (C, H, N, S) to confirm calculated vs. experimental composition .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are discrepancies resolved?

Methodological Answer :

  • Primary Techniques :
    • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., difluoromethoxy groups show distinct splitting patterns at ~6.5–7.5 ppm) .
    • IR Spectroscopy : Confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, S-C bonds at 600–700 cm⁻¹) .
  • Resolving Discrepancies : Use high-resolution mass spectrometry (HRMS) for molecular ion validation. If elemental analysis deviates (>0.3%), re-crystallize or repurify to exclude hygroscopicity or solvent residues .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC50 values against target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases).
    • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
  • Data Validation : Triplicate experiments with statistical analysis (p < 0.05) and comparison to structurally similar compounds .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethoxy) influence reactivity and bioactivity?

Methodological Answer :

  • Reactivity Impact : Difluoromethoxy groups enhance electrophilicity at the imidazole ring, facilitating nucleophilic attacks. This is studied via Hammett plots to correlate substituent σ values with reaction rates .
  • Bioactivity Modulation : Fluorinated groups improve metabolic stability and binding affinity. Compare IC50 values of analogs (e.g., difluoromethoxy vs. methoxy) in enzyme assays to quantify substituent effects .

Q. What strategies optimize regioselective modifications of the imidazole core?

Methodological Answer :

  • Pd-Catalyzed C-H Activation : Use Pd(OAc)₂ with ligands (e.g., XPhos) to direct arylations at specific positions. Optimize solvent (toluene/DMF) and temperature (80–120°C) to achieve >80% regioselectivity .
  • Directing Groups : Introduce temporary groups (e.g., pyridyl) to steer functionalization, followed by removal via hydrolysis .

Q. How can computational methods predict binding modes and guide structural optimization?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Validate docking poses with MD simulations (100 ns) to assess stability .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Train models with bioassay data from analogs .

Q. How do solvent polarity and reaction temperature affect synthesis yield?

Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SN2 reactions vs. non-polar solvents (toluene) for arylations. Higher yields (>70%) are often achieved in DMF at 80°C .
  • DOE Optimization : Apply design of experiments (DOE) to vary temperature (50–120°C), solvent ratio, and catalyst loading. Analyze via response surface methodology (RSM) to identify optimal conditions .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. calculated shifts) be resolved?

Methodological Answer :

  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., cyclopentylthio group) causing unexpected splitting. Use VT-NMR (variable temperature) to observe conformational changes .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare bond lengths/angles with DFT-optimized geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.